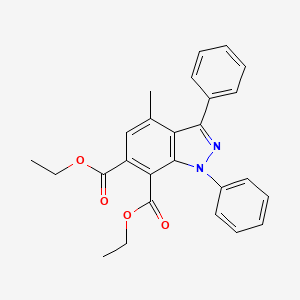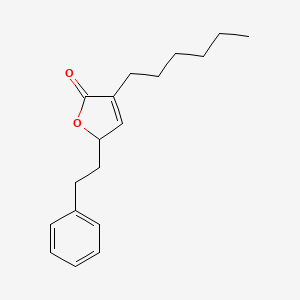
(5-Chloropyridin-2-yl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chloropyridin-2-yl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone is a heterocyclic compound that features both pyridine and triazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloropyridin-2-yl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone typically involves the reaction of 5-chloropyridine-2-carboxylic acid with 1-methyl-1H-1,2,4-triazole-5-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the methanone linkage .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and optimized reaction conditions to scale up the production efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
(5-Chloropyridin-2-yl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the pyridine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
(5-Chloropyridin-2-yl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (5-Chloropyridin-2-yl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone involves its interaction with specific molecular targets. The compound may inhibit enzyme activity or modulate receptor functions by binding to active sites or allosteric sites. This interaction can lead to the disruption of normal cellular processes, resulting in therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloropyridine: Shares the pyridine ring but lacks the triazole moiety.
1-Methyl-1H-1,2,4-triazole: Contains the triazole ring but lacks the pyridine component.
Uniqueness
The uniqueness of (5-Chloropyridin-2-yl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone lies in its combined structural features of both pyridine and triazole rings, which confer distinct chemical reactivity and biological activity compared to its individual components .
Eigenschaften
CAS-Nummer |
89544-37-6 |
|---|---|
Molekularformel |
C9H7ClN4O |
Molekulargewicht |
222.63 g/mol |
IUPAC-Name |
(5-chloropyridin-2-yl)-(2-methyl-1,2,4-triazol-3-yl)methanone |
InChI |
InChI=1S/C9H7ClN4O/c1-14-9(12-5-13-14)8(15)7-3-2-6(10)4-11-7/h2-5H,1H3 |
InChI-Schlüssel |
XMPYFDIVPXVPRM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NC=N1)C(=O)C2=NC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


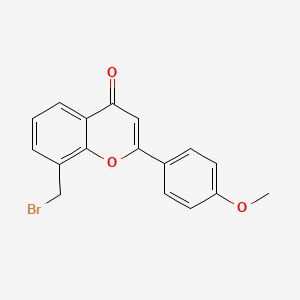

![4,4'-[Propane-1,3-diylbis(oxy)]bis(1,3-benzoxazole)](/img/structure/B14399678.png)
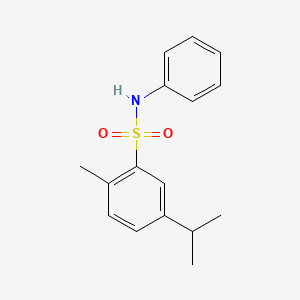
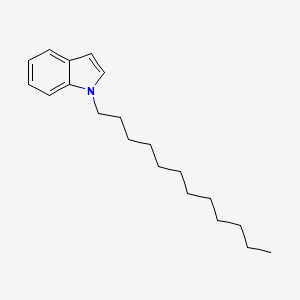

![5-Chloro-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14399696.png)
![5-Hydroxy-4-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14399697.png)
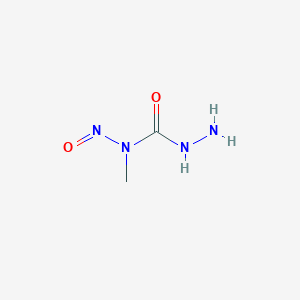
![(4aS,7aR)-3,3-Dichlorooctahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B14399714.png)
![2-Methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]nonan-3-one](/img/structure/B14399724.png)
